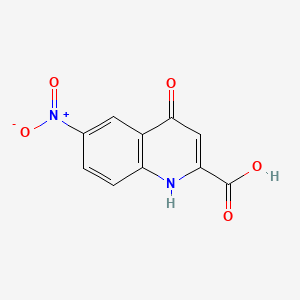

4-Hydroxy-6-nitroquinoline-2-carboxylic acid

Übersicht

Beschreibung

4-Hydroxy-6-nitroquinoline-2-carboxylic acid is a compound that belongs to the quinoline family, which is a class of heterocyclic aromatic organic compounds. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis, structure, and properties of closely related quinoline derivatives. These compounds are of interest due to their potential biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of quinoline derivatives often involves multi-step reactions that can include Pictet-Spengler reactions, catalytic hydrogenation, and various substitution reactions. For instance, the synthesis of 1,2,3,4-tetrahydro-7-hydroxyisoquinoline-3-carboxylic acid is achieved through a Pictet-Spengler reaction followed by catalytic dehalogenation, resulting in a compound with high optical purity . Similarly, the conversion of carboxylic acids to carboxamides is facilitated by niobium pentachloride, which is a key step in the synthesis of 4-aryl-1,2,3,4-tetrahydroisoquinoline alkaloid structures . Moreover, the synthesis of 4-substituted 6-(2-imidazolinylamino)-5,8-dimethylquinolines involves the use of 4-haloquinoline intermediates, illustrating the versatility of halogenated intermediates in quinoline synthesis .

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by the presence of a nitrogen atom within the aromatic bicyclic ring system. X-ray crystallography has been used to confirm the structure of these compounds, such as the 5,8-dimethyl-6-nitro-4-quinolone intermediate . The arrangement of substituents on the quinoline core can significantly influence the compound's properties and biological activity.

Chemical Reactions Analysis

Quinoline derivatives can undergo a variety of chemical reactions, including reductions, halogenations, and cyclizations. For example, 1-R-4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acids 2-nitrobenzylidenehydrazides can be reduced to quinoline-3-carboxamides or converted to symmetrical hydrazines depending on the reaction conditions . Additionally, bromination of certain quinoline derivatives can occur with the addition of halogen to a double bond .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their molecular structure and the nature of their substituents. These properties include solubility, melting points, and reactivity towards other chemical species. The introduction of substituents such as alkyl, alkoxy, halo, cyano, and others can modify these properties and thus tailor the compounds for specific applications, including potential antimicrobial drugs . Solid-phase synthesis techniques have also been employed to create quinoline derivatives with diverse substituents, which can lead to compounds with high purity and specific characteristics .

Wissenschaftliche Forschungsanwendungen

Antioxidant Activity Determination

"4-Hydroxy-6-nitroquinoline-2-carboxylic acid" and its derivatives are often employed in methods to determine antioxidant activity due to their reactivity and characteristic properties. Munteanu and Apetrei (2021) review critical tests used for assessing antioxidant capacity, highlighting the importance of these compounds in evaluating the antioxidant potential of complex samples through chemical and electrochemical assays Munteanu & Apetrei, 2021.

Medicinal Chemistry Insights

The medicinal chemistry of hydroxyquinoline derivatives, including "this compound," has shown significant potential. Gupta et al. (2021) discuss how the synthetic modification of 8-hydroxyquinoline, a related compound, has led to the development of potent drug molecules for various diseases, including cancer and neurodegenerative disorders Gupta, Luxami, & Paul, 2021.

Advanced Oxidation Processes

The study by Qutob et al. (2022) explores the use of advanced oxidation processes (AOPs) for the treatment of environmental contaminants, where hydroxyquinoline compounds could potentially play a role in enhancing the degradation of pollutants Qutob, Hussein, Alamry, & Rafatullah, 2022.

Bioactive Plant Compounds

Research by Godlewska-Żyłkiewicz et al. (2020) on carboxylic acids from plants, including their antioxidant, antimicrobial, and cytotoxic activities, provides insights into the structure-related biological activities of these compounds Godlewska-Żyłkiewicz et al., 2020.

Redox Mediators in Organic Pollutant Treatment

The application of redox mediators, including hydroxyquinoline derivatives, in enhancing the efficiency of enzymatic degradation of recalcitrant organic pollutants is detailed by Husain and Husain (2007), highlighting the potential for environmental remediation Husain & Husain, 2007.

Safety and Hazards

Eigenschaften

IUPAC Name |

6-nitro-4-oxo-1H-quinoline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O5/c13-9-4-8(10(14)15)11-7-2-1-5(12(16)17)3-6(7)9/h1-4H,(H,11,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQFRZQHCZNAUOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C=C(N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201216993 | |

| Record name | 1,4-Dihydro-6-nitro-4-oxo-2-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201216993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

52980-08-2 | |

| Record name | 1,4-Dihydro-6-nitro-4-oxo-2-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52980-08-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Dihydro-6-nitro-4-oxo-2-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201216993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

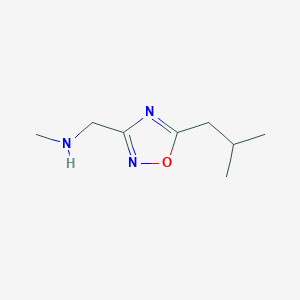

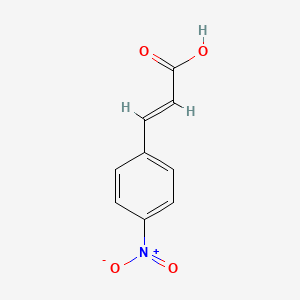

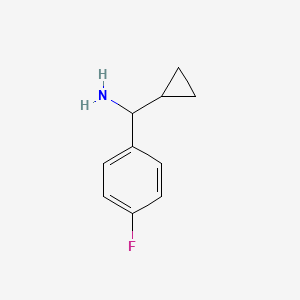

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N-dimethyl-2-[(pyridin-2-ylmethyl)amino]ethanesulfonamide dihydrochloride](/img/structure/B3023335.png)

![N-[2-(5-amino-2-methoxy-4-propylphenoxy)ethyl]acetamide](/img/structure/B3023351.png)